N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-N,2,2,6,6-pentamethylpiperidin-4-amine
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Overview
Description
N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-N,2,2,6,6-pentamethylpiperidin-4-amine: is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a dimethylphenyl group and a pentamethylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-N,2,2,6,6-pentamethylpiperidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the dimethylphenyl group through electrophilic aromatic substitution. The final step involves the alkylation of the pyrazole derivative with N,2,2,6,6-pentamethylpiperidin-4-amine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis are selected to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-N,2,2,6,6-pentamethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the piperidine moiety is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structure allows it to bind to specific biological targets, making it useful in drug discovery and development.
Medicine: N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-N,2,2,6,6-pentamethylpiperidin-4-amine has potential therapeutic applications due to its ability to interact with biological targets. It may be investigated for its efficacy in treating various diseases, including neurological disorders and cancers.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-N,2,2,6,6-pentamethylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and as a precursor in the production of pharmaceuticals.
Phenylmethanamine: Another amine with a phenyl group, similar in structure but lacking the complexity of the pyrazole and piperidine moieties.
Uniqueness: N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-N,2,2,6,6-pentamethylpiperidin-4-amine is unique due to its combination of a pyrazole ring and a pentamethylpiperidine moiety. This structure provides it with distinct chemical and biological properties, making it valuable for specific applications that simpler compounds cannot achieve.
Properties
IUPAC Name |
N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-N,2,2,6,6-pentamethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4/c1-15-8-9-17(10-16(15)2)20-18(13-23-24-20)14-26(7)19-11-21(3,4)25-22(5,6)12-19/h8-10,13,19,25H,11-12,14H2,1-7H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCFVJDUOGXGFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NN2)CN(C)C3CC(NC(C3)(C)C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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